4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide
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Overview
Description
“4-bromo-N-(2-(2-(4-methoxyphenyl)thiazol-4-yl)ethyl)benzenesulfonamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting various biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The substituents on a particular position of the thiazole ring greatly affect the biological outcomes .
Synthesis Analysis
The synthesis of this compound involves several steps, including the formation of the thiazole ring and the addition of various substituents. The NMR data provides information about the structure of the compound, including the presence of aromatic protons and the connectivity of the atoms .Molecular Structure Analysis
The thiazole ring in the molecule consists of sulfur and nitrogen in such a fashion that the pi (π) electrons are free to move from one bond to other bonds rendering aromatic ring properties . Moreover, the molecular electrostatic potential (MEP) surface of the thiazole ring indicated more negatively charged nitrogen than carbon and sulfur atoms, which are neutral .Chemical Reactions Analysis
The thiazole ring has many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . Substituents at position-2 and -4 may not only alter the orientation types, but also shield the nucleophilicity of nitrogen .Scientific Research Applications
Photodynamic Therapy
- A study by Pişkin, Canpolat, and Öztürk (2020) developed zinc phthalocyanines substituted with benzenesulfonamide derivative groups. These compounds, including variants of benzenesulfonamide, have been characterized for their potential in photodynamic therapy, particularly for cancer treatment, due to their high singlet oxygen quantum yield and good fluorescence properties (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer Agents
- Küçükgüzel et al. (2013) synthesized a series of N-(3-substituted aryl/alkyl-4-oxo-1,3-thiazolidin-2-ylidene)-4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamides. These compounds were evaluated for their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Molecular Electronics
- Stuhr-Hansen, Sørensen, Moth‐Poulsen, Christensen, Bjørnholm, and Nielsen (2005) investigated the use of simple aryl bromides, such as 4-bromophenyl tert-butyl sulfide, as building blocks for molecular wires in electronics. These compounds are essential for creating efficient synthetic transformations in oligo(phenylenevinylene) and oligo(phenyleneethynylene) wires (Stuhr-Hansen et al., 2005).
Enzyme Inhibition
- A study by Gul et al. (2016) synthesized a series of benzenesulfonamides and evaluated their inhibitory effects on carbonic anhydrase I and II, demonstrating their potential as high-affinity inhibitors (Gul et al., 2016).
UV Protection and Antimicrobial Applications
- Mohamed, Abdel-Wahab, and Fahmy (2020) designed thiazole azodyes containing sulfonamide moiety for application in cotton fabrics. These compounds provide UV protection and antimicrobial properties, enhancing the functional advantages of the fabric (Mohamed, Abdel-Wahab, & Fahmy, 2020).
Safety and Hazards
Future Directions
Thiazoles are an important class of compounds with diverse biological activities, and there is ongoing research into the development of new thiazole derivatives . Future research could focus on further exploring the biological activities of this specific compound and developing new compounds with improved properties.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to exhibit diverse biological activities . They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been reported to interact with various biological targets to induce their effects . For instance, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks, a G2 stop, and ultimately, cell death .
Biochemical Pathways
Thiazole derivatives have been associated with a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Thiazole derivatives, in general, have diverse physicochemical properties, which can influence their pharmacokinetic profiles .
Result of Action
Thiazole derivatives have been associated with a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
The physicochemical properties of thiazole derivatives, including solubility and stability, can be influenced by environmental conditions .
Properties
IUPAC Name |
4-bromo-N-[2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17BrN2O3S2/c1-24-16-6-2-13(3-7-16)18-21-15(12-25-18)10-11-20-26(22,23)17-8-4-14(19)5-9-17/h2-9,12,20H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFKDOVKIOLECS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NC(=CS2)CCNS(=O)(=O)C3=CC=C(C=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17BrN2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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